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Compound of Interest

7-Bromothieno[3,2-d]pyrimidin-4-
Compound Name: )
amine

Cat. No.: B572470

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological activities of 7-Bromothieno[3,2-d]pyrimidin-4-amine. This
thienopyrimidine derivative is a compound of significant interest in medicinal chemistry,
primarily for its structural similarity to purines, which makes it a promising scaffold for the
development of targeted therapeutics.

Core Chemical Properties

7-Bromothieno[3,2-d]pyrimidin-4-amine is a heterocyclic organic compound featuring a
fused thieno-pyrimidine ring system. The presence of a bromine atom at the 7-position and an
amine group at the 4-position provides reactive sites for further chemical modifications, making
it a versatile building block in drug discovery.[1]
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Property Value Source
Molecular Formula CeHaBrNsS [1112][3]
Molecular Weight 230.08 g/mol [2]
CAS Number 1318133-32-2 [1][2][3]
Appearance Solid (typical) [1]

Data not available for the
specific compound. A related
compound, 7-Bromo-2,6-

Melting Point dimethylthieno[3,2-d]pyrimidin-  N/A
4-amine, has a reported
melting point of 193-194°C for
the purified crude product.[4]

Boiling Point Data not available N/A

Generally soluble in polar

organic solvents. Solubility and
Solubility stability can vary depending on  N/A

the solvent and environmental

conditions.[1]

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for 7-Bromothieno[3,2-d]pyrimidin-4-
amine is not widely available in the public domain. However, based on the analysis of closely
related compounds, the following characteristic spectral features can be anticipated:

e 1H NMR: Aromatic protons on the thieno[3,2-d]pyrimidine core are expected to appear in the
downfield region of the spectrum. For the related compound, 7-bromo-4-chlorothienol3,2-
d]pyrimidine, proton signals are observed.[5] For N-Benzylthieno[3,2-d]pyrimidin-4-amine,
characteristic peaks for the thienopyrimidine core protons are seen at 6 8.52 (s, 1H), 8.14 (d,
J =5.3 Hz, 1H), and 7.42 (d, J = 5.5 Hz, 1H).[6]

e 13C NMR: Carbon signals for the fused heterocyclic system would be expected in the
aromatic region. For N-Benzylthieno[3,2-d]pyrimidin-4-amine, carbons of the thieno[3,2-
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d]pyrimidine moiety appear at 4 160.6, 158.0, 155.4, 133.2, 125.4, and 115.8 ppm.[6]

» IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amine
group (typically around 3300-3500 cm~1) and C=N stretching vibrations.[4]

e Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak
corresponding to the compound's molecular weight, along with a characteristic isotopic
pattern due to the presence of bromine.

Experimental Protocols
Synthesis of Thieno[3,2-d]pyrimidin-4-amine Derivatives
via Nucleophilic Aromatic Substitution (SNAr)

A common method for the synthesis of 4-substituted thieno[3,2-d]pyrimidines is the nucleophilic
aromatic substitution of a 4-chlorothieno[3,2-d]pyrimidine precursor. The following is a general
procedure that can be adapted for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine.

Materials:

7-Bromo-4-chlorothieno[3,2-d]pyrimidine

e Amine source (e.g., ammonia in a suitable solvent, or an amine precursor)

o Potassium carbonate (K2COs)

e Dimethyl sulfoxide (DMSO)

e Dichloromethane (CH2Cl2)

¢ 5% aqueous acetic acid solution

e Water

e Brine

Sodium sulfate (NazSOa)

Procedure:
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In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine (1 equivalent), the desired amine (1
equivalent), and K2COs (1 equivalent) in DMSO.

Heat the reaction mixture to 100 °C for 12 hours.

After cooling to room temperature, concentrate the reaction mixture to dryness under
reduced pressure.

Dissolve the residue in CH2Clz and wash sequentially with 5% aqueous acetic acid solution
(2x), water, and brine.

Dry the organic phase over Na=SOs, filter, and concentrate in vacuo to yield the crude
product.

Purify the product by a suitable method, such as recrystallization or column chromatography.

[7]
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General S_NAr Workflow

Start Materials:
7-Bromo-4-chlorothieno[3,2-d]pyrimidine
Amine Source, K2CO3, DMSO

l

Reaction:
100 °C, 12 h

l

Workup:
Concentration, Extraction with CH2CI2,
Washing (Acetic Acid, Water, Brine)

y

Purification:
Recrystallization or
Column Chromatography

Final Product:
7-Bromothieno[3,2-d]pyrimidin-4-amine

Click to download full resolution via product page

Caption: General workflow for the synthesis of 7-Bromothieno[3,2-d]pyrimidin-4-amine.

Biological Activity and Signaling Pathways

Thieno[3,2-d]pyrimidine derivatives are recognized as privileged scaffolds in medicinal
chemistry due to their structural analogy to purines, enabling them to interact with a variety of

biological targets.[4]

Kinase Inhibition

A primary area of investigation for thieno[3,2-d]pyrimidines is their activity as protein kinase
inhibitors.[4] Kinases are crucial regulators of cellular signaling pathways, and their
dysregulation is a hallmark of many diseases, including cancer. Thieno[3,2-d]pyrimidine-based
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compounds have been identified as potent inhibitors of several kinases, including Pim-1 and
EGFR.[4][8]

Pim-1 Kinase Signaling Pathway:

Pim-1 is a serine/threonine kinase that plays a critical role in cell cycle progression, survival,
and apoptosis.[4] Its expression is often upregulated in various cancers. The activation of Pim-
1 is primarily regulated by the JAK/STAT signaling pathway, which is initiated by cytokines such
as interleukins.[9][10] Thienopyrimidine inhibitors are thought to compete with ATP for binding
to the kinase domain of Pim-1, thereby blocking its downstream signaling.
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Pim-1 Kinase Signaling Pathway Inhibition
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Caption: Proposed inhibition of the Pim-1 signaling pathway.
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Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple
downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are
critical for cell proliferation, survival, and migration.[8][11] Overexpression or mutation of EGFR
is common in many cancers. Thienopyrimidine derivatives have been developed as EGFR
inhibitors, acting as ATP-mimetics that block the kinase activity of the receptor.[8][12]
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Caption: Inhibition of the EGFR signaling pathway by thienopyrimidines.

Inhibition of Mycobacterium tuberculosis Cytochrome
bd Oxidase

Thieno[3,2-d]pyrimidin-4-amines have been identified as inhibitors of cytochrome bd (Cyt-bd)
oxidase in Mycobacterium tuberculosis.[7] This enzyme is a terminal oxidase in the bacterial
electron transport chain and is crucial for ATP production and survival, especially under
conditions of respiratory stress.[7] Inhibition of Cyt-bd oxidase leads to a depletion of cellular
ATP, which is detrimental to the bacterium. This presents a promising strategy for the
development of new anti-tuberculosis agents.

Conclusion

7-Bromothieno[3,2-d]pyrimidin-4-amine is a valuable heterocyclic scaffold with significant
potential in drug discovery. Its ability to be readily functionalized, coupled with the proven
biological activities of the thienopyrimidine core as kinase and enzyme inhibitors, makes it an
attractive starting point for the development of novel therapeutics. Further research is
warranted to fully elucidate the specific chemical and biological properties of this compound
and to explore its therapeutic potential in various disease contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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